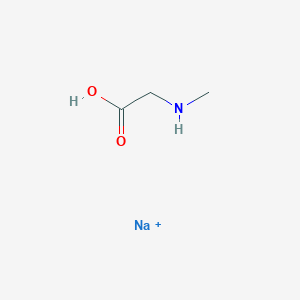
N-(3-Chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-Chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as CMPOD, is a novel small molecule developed as a potential therapeutic agent for a variety of diseases and disorders. CMPOD has been found to have a variety of properties, including anti-inflammatory, anti-cancer, and anti-apoptotic effects. In addition, CMPOD has been shown to have potent antioxidant, anti-oxidant, and anti-fungal activities. CMPOD has been studied extensively in laboratory and animal models, and is now being explored for its potential use in humans.
Scientific Research Applications
Anti-Inflammatory Applications
This compound, also known as Tolfenamic Acid, has been utilized for its anti-inflammatory properties. It’s particularly effective in treating rheumatoid arthritis and is part of a class of drugs known as NSAIDs (Nonsteroidal Anti-Inflammatory Drugs). The mechanism involves the inhibition of prostaglandin synthesis, which plays a key role in inflammation .
Antimicrobial Activity
Research has shown that derivatives of this compound exhibit significant antibacterial activity. For instance, a study published in MDPI demonstrated the in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum . This suggests potential for developing new antibacterial agents .
Urease Inhibition
The compound’s framework has been used to create urease inhibitors. These inhibitors are crucial in treating conditions caused by the urease enzyme, such as peptic ulcers and kidney stone formation. A study highlighted the synthesis of thiourea hybrids that showed potent urease inhibitory activity .
Cancer Research
The presence of a chlorine atom in low molecular weight compounds like N-(3-Chloro-2-methylphenyl)-2-hydroxynicotinamide affects their biological activity. This characteristic can be harnessed in cancer research to develop new chemotherapeutic agents, as chlorine can alter the electrophilicity of carbon in the C-Cl bond, which is significant in drug design .
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-8-10(14)5-2-6-11(8)16-13(18)9-4-3-7-15-12(9)17/h2-7H,1H3,(H,15,17)(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTKEWXOVCIZOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CNC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562852 |
Source


|
| Record name | N-(3-Chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
CAS RN |
72646-00-5 |
Source


|
| Record name | N-(3-Chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol](/img/structure/B128022.png)







